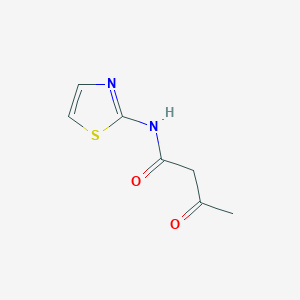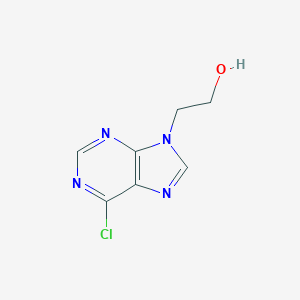
6-Fluor-2-methylchinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound unique and significant in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 6-fluoro-2-methylquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another method involves the use of chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source for the metal-free transfer hydrogenation of 6-fluoro-2-methylquinoline .
Industrial production methods often employ environmentally benign catalysts such as montmorillonite K-10, which is a strong solid acid . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
6-Fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives with additional oxygen-containing functional groups, while reduction results in the formation of quinoline derivatives with reduced functional groups.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or modulation of biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Fluoroquinoline-4-carboxylic acid: Lacks the methyl group at the 2nd position, which can affect its reactivity and biological activity.
2-Methylquinoline-4-carboxylic acid: Lacks the fluorine atom at the 6th position, which can influence its chemical properties and applications.
Quinoline-4-carboxylic acid: Lacks both the fluorine and methyl groups, making it less specialized for certain applications.
The presence of both the fluorine and methyl groups in 6-Fluoro-2-methylquinoline-4-carboxylic acid makes it unique and valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
6-fluoro-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSETXWKPJCQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351177 |
Source


|
| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-03-0 |
Source


|
| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)





